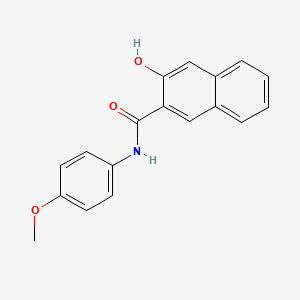

3-Hydroxy-4'-methoxy-2-naphthanilide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-22-15-8-6-14(7-9-15)19-18(21)16-10-12-4-2-3-5-13(12)11-17(16)20/h2-11,20H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXFPIHXQQZAGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059067 | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49725024 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

92-79-5 | |

| Record name | 3-Hydroxy-N-(4-methoxyphenyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37535 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtanilide RL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37613 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4'-methoxy-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-4'-METHOXY-2-NAPHTHANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0MUF32GX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Hydroxy-4'-methoxy-2-naphthanilide (Naphthol AS-RL)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4'-methoxy-2-naphthanilide, widely known in the dye industry as Naphthol AS-RL, is a key organic intermediate.[1] Its molecular structure, featuring a naphthalene core coupled with a methoxy-substituted anilide group, makes it a crucial precursor in the synthesis of a variety of high-performance azo dyes and pigments. These pigments are valued for their vibrant colors, and excellent light and chemical fastness, finding applications in printing inks, automotive paints, and plastics. Beyond the realm of colorants, the structural motif of 3-hydroxy-2-naphthanilides is also of interest to medicinal chemists and drug development professionals due to its presence in various biologically active compounds. This guide provides a comprehensive overview of the synthesis of this compound, delving into the underlying reaction mechanism, a detailed experimental protocol, and the characterization of the final product.

Synthesis Overview and Mechanistic Insights

The most prevalent and industrially viable method for the synthesis of this compound is the direct amidation of 3-hydroxy-2-naphthoic acid with p-anisidine. This reaction, however, is not a simple mixing of the two reactants. The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically uphill process due to the formation of a stable carboxylate-ammonium salt and the poor leaving group nature of the hydroxyl group. To overcome this, the reaction is typically facilitated by a condensing agent or by conducting the reaction at elevated temperatures in a suitable solvent to drive off the water formed.

A common and effective approach involves the use of a phosphorus halide, such as phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃), in a non-polar aprotic solvent like xylene or toluene.

The reaction proceeds through the following key steps:

-

Activation of the Carboxylic Acid: Phosphorus trichloride reacts with 3-hydroxy-2-naphthoic acid to form a highly reactive acyl chloride intermediate. This in-situ formation of the acyl chloride is crucial as it converts the poor hydroxyl leaving group into a much better chloride leaving group.

-

Nucleophilic Acyl Substitution: The lone pair of electrons on the nitrogen atom of p-anisidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the newly formed acyl chloride.

-

Tetrahedral Intermediate Formation: This nucleophilic attack results in the formation of a transient tetrahedral intermediate.

-

Elimination and Amide Formation: The tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A proton is subsequently lost from the nitrogen atom, which can be neutralized by a mild base or another molecule of the amine reactant.

The overall reaction can be represented as follows:

Caption: Overall reaction for the synthesis of this compound.

Physicochemical Data of Reactants and Product

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Hydroxy-2-naphthoic acid | 3-Hydroxynaphthalene-2-carboxylic acid | C₁₁H₈O₃ | 188.18 | 222-223 | Decomposes (>400) |

| p-Anisidine | 4-Methoxyaniline | C₇H₉NO | 123.15 | 57-60 | 243 |

| This compound | 3-hydroxy-N-(4-methoxyphenyl)naphthalene-2-carboxamide | C₁₈H₁₅NO₃ | 293.32 | 195-196 | Not available |

Detailed Experimental Protocol

This protocol describes a representative laboratory-scale synthesis of this compound.

Materials and Equipment:

-

3-Hydroxy-2-naphthoic acid

-

p-Anisidine

-

Phosphorus trichloride (PCl₃)

-

Xylene (anhydrous)

-

Sodium carbonate (Na₂CO₃) solution (5% w/v)

-

Ethanol

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Dropping funnel

-

Buchner funnel and flask

-

Filter paper

-

Beakers

-

Melting point apparatus

Step-by-Step Procedure:

Reaction Setup:

Caption: Diagram of the experimental setup for the synthesis.

-

Charging the Reactor: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 18.8 g (0.1 mol) of 3-hydroxy-2-naphthoic acid and 100 mL of anhydrous xylene.

-

Addition of p-Anisidine: To this suspension, add 12.3 g (0.1 mol) of p-anisidine. Stir the mixture at room temperature to ensure even distribution of the reactants.

-

Activation with Phosphorus Trichloride: Prepare a solution of 4.6 g (0.033 mol) of phosphorus trichloride in 20 mL of anhydrous xylene. Add this solution dropwise to the stirred reaction mixture from the dropping funnel over a period of 30 minutes. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 140-144 °C for xylene) using a heating mantle. Maintain the reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture into 200 mL of a 5% aqueous sodium carbonate solution with stirring to neutralize any unreacted phosphorus trichloride and acidic byproducts.

-

The crude product will precipitate as a solid.

-

Collect the solid by vacuum filtration using a Buchner funnel and wash it thoroughly with water until the filtrate is neutral.

-

-

Purification:

-

The crude product can be purified by recrystallization.

-

Transfer the crude solid to a beaker and add a minimal amount of hot ethanol or xylene to dissolve it completely.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.

-

-

Characterization:

-

Determine the melting point of the purified product. A sharp melting point close to the literature value indicates high purity.

-

The structure of the final product can be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.

-

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

Phosphorus trichloride is corrosive and reacts violently with water. Handle with extreme care and use appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

Xylene is flammable and a skin and respiratory irritant. Avoid inhalation and contact with skin.

-

p-Anisidine is toxic and can be absorbed through the skin. Handle with care and avoid inhalation of dust.

Conclusion

The synthesis of this compound via the amidation of 3-hydroxy-2-naphthoic acid with p-anisidine using a condensing agent like phosphorus trichloride is a robust and efficient method. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are essential for achieving a high yield of the pure product. This technical guide provides the necessary details for researchers and scientists to successfully synthesize this important chemical intermediate, which serves as a versatile building block in the creation of a wide range of valuable dyes, pigments, and potentially, novel pharmaceutical agents.

References

An In-Depth Technical Guide to the Physical Properties of N-Phenyl-2-naphthylamine (CAS 135-88-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenyl-2-naphthylamine (CAS 135-88-6), also known as 2-anilinonaphthalene or PBNA, is a secondary aromatic amine. While historically significant as an antioxidant in the rubber industry, its relevance to the field of drug development is multifaceted, stemming from its chemical structure, which can serve as a scaffold for medicinal chemistry, and its well-documented metabolic fate, which underscores critical toxicological considerations in drug design. This guide provides a comprehensive overview of the core physical and chemical properties of N-Phenyl-2-naphthylamine, alongside standardized methodologies for their determination and a discussion of its biological implications.

Chemical Identity and Structure

N-Phenyl-2-naphthylamine is characterized by a phenyl group attached to the nitrogen atom of a 2-naphthylamine moiety. This structure imparts a significant degree of aromaticity and a specific three-dimensional conformation that dictates its physical properties and biological interactions.

Molecular Formula: C₁₆H₁₃N[1]

Molecular Weight: 219.29 g/mol [1]

Synonyms: 2-Anilinonaphthalene, N-(2-Naphthyl)aniline, AgeRite Powder, Neozone D, PBNA[1]

Core Physical and Chemical Properties

The physical properties of N-Phenyl-2-naphthylamine are summarized in the table below. These characteristics are fundamental for its handling, formulation, and understanding its behavior in both chemical and biological systems.

| Property | Value | Source(s) |

| Physical State | Solid, appearing as white to gray or brown powder/crystals. | [1][2] |

| Melting Point | 105-108 °C | [1][3][4] |

| Boiling Point | 395-395.5 °C (at 760 mmHg) | [3] |

| Solubility in Water | Insoluble. | [1][2] |

| Solubility in Organic Solvents | Soluble in ether, benzene, acetone, and alcohol. | [1] |

| Vapor Pressure | 8.3 x 10⁻⁶ mmHg at 25 °C (estimated) | [5] |

| Density | 1.24 g/cm³ | [6] |

| pKa | Not readily available. | |

| LogP (Octanol-Water Partition Coefficient) | 4.38 | [5] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is paramount in chemical research and drug development. The following sections detail standardized, self-validating protocols for measuring key physical parameters of solid aromatic amines like N-Phenyl-2-naphthylamine, with a focus on OECD guidelines to ensure data integrity and reproducibility.

Determination of Melting Point (OECD Guideline 102)

The melting point is a critical indicator of purity and is essential for material characterization. The capillary method is a widely accepted and reliable technique.[7][8][9][10]

Principle: A small, powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Step-by-Step Methodology:

-

Sample Preparation: The N-Phenyl-2-naphthylamine sample must be thoroughly dried and finely powdered to ensure uniform heating.

-

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or bath and a calibrated thermometer or temperature sensor.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded. This range is the melting point of the substance.

Caption: Workflow for Melting Point Determination.

Determination of Water Solubility (OECD Guideline 105)

Understanding the aqueous solubility of a compound is fundamental in drug development, as it directly influences bioavailability and formulation strategies.[11][12][13][14] For a substance like N-Phenyl-2-naphthylamine with low water solubility, the flask method is appropriate.

Principle: A surplus of the solid is equilibrated with water at a constant temperature, and the concentration of the dissolved substance in the aqueous phase is determined.

Step-by-Step Methodology:

-

Equilibration: An excess amount of N-Phenyl-2-naphthylamine is added to a known volume of purified water in a sealed flask.

-

Agitation: The mixture is agitated (e.g., by stirring or shaking) at a constant, controlled temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation and/or filtration through a membrane filter that does not adsorb the test substance.

-

Concentration Analysis: The concentration of N-Phenyl-2-naphthylamine in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The experiment should be repeated to ensure the obtained solubility value is consistent and represents the true equilibrium solubility.

Biological Implications for Drug Development

While not a therapeutic agent itself, the biological activities and metabolic fate of N-Phenyl-2-naphthylamine provide crucial insights for medicinal chemists and toxicologists.

Antioxidant Activity and Cytotoxicity

As an antioxidant, N-Phenyl-2-naphthylamine's primary industrial application is to prevent oxidative degradation. In biological systems, such properties can be a double-edged sword. While antioxidants can be beneficial, the reactivity of aromatic amines can also lead to cytotoxicity. Studies have shown that N-Phenyl-2-naphthylamine exhibits phytotoxic properties, acting as a reactive compound within cell membranes and causing cumulative damage, particularly in membrane-rich organelles like chloroplasts.[5] This membrane-disrupting activity is a critical consideration for any potential therapeutic application of its derivatives.

Metabolic Activation to a Carcinogen

The most significant biological aspect of N-Phenyl-2-naphthylamine in the context of drug development is its in vivo metabolism. It is known to be dephenylated to 2-naphthylamine, a potent human bladder carcinogen.[6][11][12][15] This metabolic activation pathway is a classic example of how a seemingly non-carcinogenic parent compound can be transformed into a toxic metabolite.

Caption: Metabolic Activation Pathway of N-Phenyl-2-naphthylamine.

This metabolic liability serves as a critical cautionary tale in drug design. Any novel therapeutic agent possessing a similar structural motif would require extensive metabolic and toxicological profiling to rule out the formation of carcinogenic metabolites. The study of N-Phenyl-2-naphthylamine's metabolism can inform the development of safer drug candidates by highlighting structural features prone to metabolic activation.

Conclusion

N-Phenyl-2-naphthylamine, with its well-defined physical properties, serves as an important case study for researchers in the chemical and pharmaceutical sciences. Its straightforward determination of physical parameters using standardized protocols provides a solid foundation for its use as a reference compound. More importantly, its biological properties, particularly its metabolic conversion to a known carcinogen, offer invaluable lessons in the principles of toxicology and the importance of metabolic profiling in the drug development pipeline. The insights gained from understanding the physical and biological characteristics of N-Phenyl-2-naphthylamine can guide the design of safer and more effective therapeutic agents.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. N-PHENYL-2-NAPHTHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. prepchem.com [prepchem.com]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. On the mode of action of N-phenyl-2-naphthylamine in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. osha.gov [osha.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. zora.uzh.ch [zora.uzh.ch]

- 12. Metabolic dephenylation of the rubber antioxidant N-phenyl-2-naphthylamine to carcinogenic 2-naphthylamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dormer.com [dormer.com]

- 14. Human Metabolome Database: Showing metabocard for N-Phenyl-2-naphthylamine (HMDB0032865) [hmdb.ca]

- 15. publications.iarc.who.int [publications.iarc.who.int]

A Technical Guide to the Spectral Analysis of 3-hydroxy-4'-methoxy-2-naphthanilide

Introduction

3-hydroxy-4'-methoxy-2-naphthanilide, known in the dye industry as Naphthol AS-RL or Azoic Coupling Component 11, is a complex aromatic compound with significant applications in the manufacturing of pigments.[1] Its molecular structure, featuring a naphthalene core, an amide linkage, and a methoxy-substituted aniline ring, gives rise to a rich and nuanced spectral signature. Understanding this signature is paramount for quality control, structural elucidation, and the development of new applications in materials science and medicinal chemistry.

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer field-proven insights into the causality behind experimental choices and the logic of spectral interpretation.

Molecular Structure and Its Spectroscopic Implications

A thorough understanding of the spectral data begins with a clear visualization of the molecular structure. The key functional groups and aromatic systems present in this compound each contribute distinct and predictable signals in its various spectra.

Caption: Key identifiers for this compound.

The molecule's planarity is influenced by intramolecular hydrogen bonding between the hydroxyl and amide groups. This structural feature has significant consequences for the chemical environment of the involved protons and carbons, which is directly reflected in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide a wealth of structural information.

Experimental Protocol: NMR Data Acquisition

A standard and effective protocol for acquiring high-quality NMR data for this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (e.g., -OH and -NH).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is particularly important for resolving the complex aromatic regions of the spectrum.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise), relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound can be divided into several key regions:

-

Aromatic Region (approx. 6.8 - 8.5 ppm): This region will be the most complex, containing signals for the protons on both the naphthalene and the methoxy-substituted aniline rings. The coupling patterns (doublets, triplets, and multiplets) will provide information about the substitution pattern and the connectivity of the protons.

-

Amide and Hydroxyl Protons (variable): The chemical shifts of the N-H and O-H protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water in the solvent. In DMSO-d₆, these protons often appear as broad singlets at higher chemical shifts.

-

Methoxy Protons (approx. 3.8 ppm): The three protons of the methoxy group (-OCH₃) will typically appear as a sharp singlet.

Predicted ¹H NMR Chemical Shifts:

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Naphthalene Ring Protons | 7.0 - 8.5 | m | 6H |

| Aniline Ring Protons | 6.8 - 7.8 | m | 4H |

| Amide Proton (N-H) | 9.0 - 10.5 (in DMSO-d₆) | br s | 1H |

| Hydroxyl Proton (O-H) | 9.5 - 11.0 (in DMSO-d₆) | br s | 1H |

| Methoxy Protons (-OCH₃) | ~3.8 | s | 3H |

Note: These are predicted values and may vary based on experimental conditions.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Key features to expect include:

-

Aromatic and Naphthalene Carbons (approx. 100 - 160 ppm): This region will contain a large number of signals corresponding to the carbons of the two aromatic rings. The chemical shifts will be influenced by the attached functional groups.

-

Carbonyl Carbon (approx. 165 - 175 ppm): The amide carbonyl carbon will appear as a distinct signal in the downfield region of the spectrum.

-

Methoxy Carbon (approx. 55 ppm): The carbon of the methoxy group will resonate at a characteristic chemical shift.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Amide Carbonyl (C=O) | 165 - 175 |

| Naphthalene Ring Carbons | 110 - 140 |

| Aniline Ring Carbons | 114 - 160 |

| Methoxy Carbon (-OCH₃) | ~55 |

Note: These are predicted values and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands.

Experimental Protocol: FTIR Data Acquisition

A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:

-

Sample Preparation: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be collected prior to the sample analysis and subtracted from the sample spectrum.

IR Spectral Analysis

The key vibrational modes to identify in the IR spectrum are:

-

O-H and N-H Stretching (approx. 3200 - 3500 cm⁻¹): The presence of both hydroxyl and amide groups will result in broad absorption bands in this region due to hydrogen bonding.

-

C-H Stretching (Aromatic) (approx. 3000 - 3100 cm⁻¹): These absorptions are characteristic of C-H bonds on the aromatic rings.

-

C=O Stretching (Amide I) (approx. 1640 - 1680 cm⁻¹): A strong absorption band corresponding to the amide carbonyl stretch is expected. Its position can be influenced by conjugation and hydrogen bonding.

-

N-H Bending (Amide II) (approx. 1510 - 1570 cm⁻¹): This band arises from the in-plane bending of the N-H bond.

-

C=C Stretching (Aromatic) (approx. 1450 - 1600 cm⁻¹): Multiple bands in this region are indicative of the aromatic rings.

-

C-O Stretching (approx. 1000 - 1300 cm⁻¹): Absorptions corresponding to the C-O bonds of the hydroxyl and methoxy groups will be present.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3200 - 3500 | O-H and N-H stretch (H-bonded) | Medium-Strong, Broad |

| 3000 - 3100 | Aromatic C-H stretch | Medium-Weak |

| 1640 - 1680 | Amide C=O stretch (Amide I) | Strong |

| 1510 - 1570 | N-H bend (Amide II) | Medium-Strong |

| 1450 - 1600 | Aromatic C=C stretch | Medium-Strong |

| 1200 - 1300 | Aryl C-O stretch (Phenol) | Medium-Strong |

| 1000 - 1100 | Alkyl C-O stretch (Ether) | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common technique for the mass analysis of organic compounds:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate the mass spectrum.

Mass Spectral Analysis

The mass spectrum of this compound is expected to show:

-

Molecular Ion Peak (M⁺·): A peak corresponding to the intact molecule with one electron removed. For C₁₈H₁₅NO₃, the expected m/z is 293.

-

Fragment Ions: A series of peaks at lower m/z values resulting from the fragmentation of the molecular ion. The fragmentation pattern is often predictable based on the stability of the resulting fragments.

Plausible Fragmentation Pathway:

Caption: A simplified representation of a plausible fragmentation pathway.

The most likely fragmentation will involve cleavage of the amide bond, leading to the formation of a naphthoyl cation (m/z 171) and a methoxy-substituted anilino radical, or a 4-methoxyphenyl isocyanate cation (m/z 123) and a 3-hydroxynaphthyl radical. The relative intensities of these fragment peaks will depend on the stability of the resulting ions.

Conclusion

The spectral analysis of this compound provides a detailed fingerprint of its molecular structure. By combining the information from NMR, IR, and Mass Spectrometry, researchers can confidently identify this compound, assess its purity, and gain insights into its chemical properties. The methodologies and interpretations presented in this guide offer a robust framework for the spectral characterization of this and related complex aromatic molecules, thereby supporting advancements in the fields where such compounds play a critical role.

References

An In-depth Technical Guide to the Solubility Profile of 3-hydroxy-4'-methoxy-2-naphthanilide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3-hydroxy-4'-methoxy-2-naphthanilide (CAS No. 92-79-5). This compound, a member of the naphthanilide class, exhibits characteristically low aqueous solubility, a critical parameter influencing its handling, formulation, and potential applications in research and development. This document synthesizes theoretical principles with actionable experimental protocols, offering researchers, scientists, and drug development professionals a robust guide to characterizing this and structurally similar molecules. We will delve into the foundational physicochemical properties that govern solubility, outline detailed methodologies for kinetic and thermodynamic solubility assessment, and explore the impact of environmental factors such as pH, temperature, and the presence of cosolvents. The importance of solid-state characterization in understanding solubility is also a key focus. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough and insightful investigation.

Introduction: The Critical Role of Solubility

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that dictates the bioavailability, processability, and ultimate utility of a chemical compound. For molecules like this compound, which are often used as intermediates in the synthesis of dyes and pigments, understanding their solubility is paramount for controlling reaction kinetics, purification, and product quality. In the context of pharmaceutical development, poor aqueous solubility is a major hurdle, affecting more than 40% of new chemical entities and often leading to low and variable oral bioavailability.[1] A comprehensive solubility profile is therefore an indispensable component of the compound's overall characterization.

Physicochemical Landscape of this compound

A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility behavior.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 92-79-5 | [2][3] |

| Molecular Formula | C₁₈H₁₅NO₃ | [2][3] |

| Molecular Weight | 293.32 g/mol | [2][4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | ~160-165°C to 229-230°C | [4][5] This wide range suggests the potential for different polymorphic forms. |

| Aqueous Solubility | Sparingly soluble/Insoluble; ~1.5 µg/mL | [3][5] |

| Predicted pKa | ~8.75 (weak acid) | [5] Attributed to the phenolic hydroxyl group. |

| Predicted logP | ~4.45 | [5] Indicates high lipophilicity and low aqueous solubility. |

The Influence of Molecular Structure on Solubility

The solubility of this compound is a direct consequence of its molecular architecture:

-

Large Aromatic System: The naphthalene and benzene rings contribute to a large, hydrophobic surface area, leading to unfavorable interactions with polar water molecules and thus low aqueous solubility.

-

Amide Linkage: The amide group can participate in hydrogen bonding, but its contribution to aqueous solubility is often limited in large aromatic molecules.

-

Phenolic Hydroxyl Group (Weak Acid): The hydroxyl group on the naphthalene ring is the primary determinant of the compound's pH-dependent solubility. With a predicted pKa of approximately 8.75, this group is largely unionized in acidic and neutral media.[5] In alkaline conditions (pH > pKa), the hydroxyl group will deprotonate to form a phenolate anion, which is significantly more water-soluble. This is a common characteristic of phenolic compounds.

-

Methoxy Group: The methoxy group is relatively non-polar and can slightly increase the electron density of the aromatic system, which may have a minor influence on the pKa of the hydroxyl group.

Theoretical Framework for Solubility Determination

A comprehensive solubility assessment distinguishes between two key states: kinetic and thermodynamic solubility.

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution (typically in DMSO) to an aqueous buffer and observing precipitation. It is a high-throughput method suitable for early-stage screening.[6][7]

-

Thermodynamic (Equilibrium) Solubility: This represents the true saturation point of a solution in equilibrium with an excess of the solid compound. It is the gold standard for solubility measurement and is typically determined using the shake-flask method over an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[6][8]

The significant discrepancy often observed between kinetic and thermodynamic solubility values underscores the importance of selecting the appropriate method for the intended application.

Experimental Protocols for Determining the Solubility Profile

This section provides detailed, step-by-step methodologies for a comprehensive solubility assessment of this compound.

Preliminary Assessment: Intrinsic Aqueous Solubility (Thermodynamic)

This protocol establishes the baseline solubility in a neutral aqueous environment.

Workflow for Intrinsic Aqueous Solubility Determination

References

- 1. arabjchem.org [arabjchem.org]

- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. CN102504573B - Naphthol AS organic azo pigment and its synthesis method - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Unveiling the Molecular Intricacies: A Technical Guide to the Mechanisms of Action of Naphthol Derivatives in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

The naphthol scaffold, a bicyclic aromatic structure, represents a privileged core in medicinal chemistry, giving rise to a vast array of derivatives with diverse and potent biological activities. Understanding the precise mechanisms by which these compounds exert their effects at the molecular level is paramount for the rational design of novel therapeutics and the advancement of chemical biology. This in-depth technical guide provides a comprehensive exploration of the core mechanisms of action of naphthol derivatives, moving beyond a simple cataloging of biological effects to elucidate the underlying molecular interactions and cellular consequences. We will delve into the causality behind experimental choices, provide detailed protocols for key investigative techniques, and ground our discussion in authoritative scientific literature.

Section 1: The Multifaceted Nature of Naphthol Derivatives: An Overview

Naphthol derivatives constitute a broad class of compounds characterized by a naphthalene ring system bearing at least one hydroxyl group. This fundamental structure can be extensively modified through the introduction of various functional groups, leading to a wide spectrum of physicochemical properties and, consequently, biological activities. These activities range from anticancer and antimicrobial to antioxidant and enzyme inhibition, making them a fertile ground for drug discovery.[1][2] The versatility of the naphthol framework allows for the fine-tuning of molecular properties to optimize interactions with specific biological targets.

Section 2: Core Mechanisms of Action

Our exploration of the biological activity of naphthol derivatives will be structured around their fundamental mechanisms of action at the molecular level.

Modulation of Cellular Signaling Pathways

A primary mechanism through which naphthol derivatives exert their biological effects is the modulation of critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis.

2.1.1. Downregulation of the EGFR/PI3K/Akt Signaling Pathway:

Certain naphthoquinone-naphthol derivatives have demonstrated potent anticancer activity by targeting the Epidermal Growth Factor Receptor (EGFR)/Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[3][4] This pathway is frequently hyperactivated in various cancers, promoting cell growth and survival.

Mechanistically, these derivatives can inhibit the phosphorylation of key components of this pathway. For instance, compound 13, a novel naphthoquinone-naphthol derivative, has been shown to significantly reduce the expression of phosphorylated EGFR, PI3K, and Akt in cancer cell lines.[3] This inhibition leads to the downstream suppression of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as cleaved caspase-3, ultimately inducing apoptosis in cancer cells.[3][4]

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

This protocol outlines the key steps to assess the phosphorylation status of proteins in a signaling pathway, such as EGFR/PI3K/Akt, following treatment with a naphthol derivative.

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., HCT116, PC9) at a suitable density in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the naphthol derivative for a predetermined time (e.g., 24-48 hours). Include a vehicle-treated control group.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

-

Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the corresponding total protein levels.

-

Logical Relationship Diagram: EGFR/PI3K/Akt Pathway Inhibition

Caption: Inhibition of the EGFR/PI3K/Akt signaling pathway by a naphthol derivative, leading to apoptosis.

Enzyme Inhibition

Naphthol derivatives are known to inhibit a variety of enzymes, which is a key mechanism underlying their therapeutic potential.

2.2.1. Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibition:

Several 1-naphthol derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) I and II isoenzymes.[5][6] AChE is a critical enzyme in the nervous system, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Alzheimer's.[7] Carbonic anhydrases are involved in various physiological processes, and their inhibition has applications in treating conditions like glaucoma and epilepsy. The inhibitory activity of these naphthol derivatives is often potent, with Ki values in the micromolar to nanomolar range.[5][6]

2.2.2. Cyclooxygenase (COX) Inhibition:

Certain 2-substituted-1-naphthol derivatives exhibit inhibitory activity against cyclooxygenase (COX) enzymes, with some showing preferential inhibition of COX-2 over COX-1.[8] The hydroxyl group at the C-1 position of the naphthalene ring appears to be crucial for this activity, potentially forming a hydrogen bond with the Val 523 residue in the COX-2 active site.[8] This selectivity is significant as COX-2 is an important target for anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective COX inhibitors.

Quantitative Data: Enzyme Inhibition by 1-Naphthol Derivatives

| Compound Class | Target Enzyme | Ki Range (µM) | Reference |

| 1-Naphthol Derivatives | hCA I | 0.034 - 0.724 | [5][6] |

| 1-Naphthol Derivatives | hCA II | 0.172 - 0.562 | [5][6] |

| 1-Naphthol Derivatives | AChE | 0.096 - 0.177 | [5][6] |

Interaction with Nucleic Acids

Direct interaction with DNA is another significant mechanism of action for some naphthol derivatives, contributing to their cytotoxic and antimicrobial properties.

2.3.1. DNA Binding and Damage:

Certain naphthol derivatives can bind to DNA through various modes, including intercalation and groove binding.[9][10] This interaction can disrupt DNA replication and transcription, leading to cell death. For example, 2-Hydroxymethyl-1-naphthol diacetate (TAC) has been shown to inhibit DNA, RNA, and protein synthesis, contributing to its cytotoxicity against cancer cells.[11]

Furthermore, some naphthol derivatives can induce oxidative DNA damage. For instance, a metabolite of 2-naphthylamine, 2-nitroso-1-naphthol, can cause Cu(II)-mediated DNA damage, leading to the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine, a marker of oxidative stress.[12]

Experimental Workflow: DNA Interaction Studies

Caption: A typical experimental workflow to characterize the interaction of a naphthol derivative with DNA.

Antioxidant Activity and Modulation of Oxidative Stress

The phenolic hydroxyl group in the naphthol structure endows many of its derivatives with antioxidant properties. They can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and thus mitigate oxidative stress.[5][13] This activity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[5][14] The antioxidant capacity of naphthol derivatives can contribute to their protective effects in various pathological conditions associated with oxidative stress.

Section 3: Antimicrobial Mechanisms

Naphthol derivatives exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[11][15][16][17] Their mechanisms of action in microorganisms are multifaceted and can include:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the naphthalene ring can facilitate the insertion of these molecules into the microbial cell membrane, leading to increased permeability and leakage of cellular contents.

-

Inhibition of Essential Enzymes: As discussed earlier, enzyme inhibition is a key mechanism. In microbes, naphthol derivatives can target enzymes crucial for their survival, such as DNA gyrase.[15]

-

Inhibition of Biofilm Formation: Some derivatives can interfere with the signaling pathways involved in biofilm formation, a key virulence factor for many pathogenic microbes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum:

-

Grow the microbial strain (bacterial or fungal) in a suitable broth medium to the mid-logarithmic phase.

-

Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to a specific cell density.

-

-

Preparation of Naphthol Derivative Dilutions:

-

Prepare a series of twofold dilutions of the naphthol derivative in a 96-well microtiter plate using the appropriate growth medium.

-

-

Inoculation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism with no compound) and a negative control (medium only).

-

-

Incubation:

-

Incubate the plate under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

A colorimetric indicator (e.g., resazurin) can be added to aid in the determination of cell viability.

-

Section 4: Receptor Binding

While less commonly reported than the other mechanisms, some naphthol derivatives have been designed to bind to specific cellular receptors. For example, derivatives have been synthesized as fluorescent ligands for sigma receptors, which are involved in various neurological processes.[18] Additionally, by replacing the indole ring of a known 5-HT4 receptor ligand with a naphthalene ring, researchers have developed potent and selective ligands for this serotonin receptor subtype.[19] This highlights the potential of the naphthol scaffold in designing receptor-targeted therapeutics.

Conclusion

The biological activities of naphthol derivatives are underpinned by a diverse array of molecular mechanisms. From the intricate modulation of signaling pathways and specific enzyme inhibition to direct interactions with nucleic acids and the mitigation of oxidative stress, these compounds offer a rich landscape for therapeutic intervention. A thorough understanding of these mechanisms, facilitated by the robust experimental protocols outlined in this guide, is essential for the continued development of novel and effective naphthol-based drugs. The versatility of the naphthol scaffold, coupled with a growing understanding of its structure-activity relationships, ensures its continued prominence in the field of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxidative DNA damage induced by a metabolite of 2-naphthylamine, a smoking-related bladder carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radical scavenging effects of 1-naphthol, 2-naphthol, and their sulfate-conjugates [jstage.jst.go.jp]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial and Anti-pathogenic Activity of New Naphtho [1,2,4] Triazol-Thiadiazin Derivatives [ajcmi.umsha.ac.ir]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Design and evaluation of naphthol- and carbazole-containing fluorescent sigma ligands as potential probes for receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and preliminary pharmacological results on new naphthalene derivatives as 5-HT(4) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

historical development of Naphthol AS coupling components

An In-depth Technical Guide to the Historical Development of Naphthol AS Coupling Components

Authored by a Senior Application Scientist

Abstract

The advent of synthetic dyes revolutionized the chemical and textile industries, moving the world from a limited palette of natural colorants to a vibrant spectrum of engineered molecules. Central to this revolution was the development of azoic dyes, a class of colorants formed in situ on the textile fiber. This guide charts the historical and technical evolution of Naphthol AS coupling components, the cornerstone molecules that enabled this technology. We will journey from the early use of simple naphthols to the pivotal invention of Naphthol AS in 1911, which dramatically improved dye fastness through enhanced fiber affinity. This narrative will dissect the underlying chemical principles, explore the systematic expansion of the Naphthol AS series, detail the mechanistic intricacies of the azo coupling reaction, and outline the standardized protocols that defined their industrial application. For the modern researcher, this historical trajectory not only provides context but also illuminates the foundational principles of molecular design that continue to influence materials science, pigment chemistry, and the synthesis of pharmaceutical intermediates.

The Precursor Era: The Limitations of β-Naphthol

The story of Naphthol AS begins with its simpler predecessor, 2-naphthol (or β-naphthol). Naphthols are derivatives of naphthalene and belong to the phenol family, making them reactive partners in dye synthesis.[1] The first azoic color was produced by Thomas and Robert Holliday by coupling a diazotized amine with β-naphthol.[2] This process, known as "ingrain" or "developed" dyeing, involves forming an insoluble azo dye directly on the fabric.[2][3]

While revolutionary, β-naphthol had a significant drawback: its low affinity (substantivity) for cellulosic fibers like cotton. This meant that during the impregnation step, the molecule did not bind strongly to the fabric. Consequently, much of the final azo dye formed on the surface of the fibers rather than within their matrix, leading to poor wash fastness and a tendency to "crock" or rub off.

The 1911 Breakthrough: The Invention of Naphthol AS

The critical breakthrough occurred in 1911 when chemists at K. Oehler Anilin- und Anilinfarbenfabrik Offenbach in Germany developed a new type of coupling component.[4] They synthesized the anilide of 3-hydroxy-2-naphthoic acid, a compound that came to be known as Naphthol AS.[5] The "AS" designation is derived from the German Anilid Säure, referring to the anilide of the carboxylic acid.

The genius of this molecular design lies in the introduction of the carboxamide group (-CONH-). This seemingly simple addition had a profound impact:

-

Enhanced Substantivity: The larger, more planar structure of Naphthol AS, along with the hydrogen-bonding capability of the amide group, significantly increased its affinity for cellulose fibers.[6]

-

Improved Fastness: Because the coupling component was more securely anchored within the fiber matrix before the coupling reaction, the resulting azo dye was also formed deep within the fiber. This led to vastly superior wash fastness and overall durability compared to dyes derived from β-naphthol.[6][7]

This discovery marked the replacement of β-naphthol and established Naphthol AS as the foundational structure for a new generation of high-performance azoic dyes.[5]

The Core Synthesis of Naphthol AS

The fundamental synthesis of Naphthol AS involves the condensation of 3-hydroxy-2-naphthoic acid with aniline, typically using a dehydrating agent like phosphorus trichloride in an inert solvent. This reaction forms the stable amide linkage that is the hallmark of the Naphthol AS series.

Caption: Synthesis of Naphthol AS from its precursors.

The Azo Coupling Mechanism: A Deeper Look

The formation of the final dye is an azo coupling reaction , a classic example of electrophilic aromatic substitution.[8][9][10] The reaction proceeds in two main stages: diazotization and coupling.

-

Diazotization: An aromatic primary amine (the "diazo component" or "base") is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. This diazonium ion (R-N₂⁺) is a weak electrophile.

-

Coupling: The diazonium salt is then reacted with the "coupling component" (e.g., Naphthol AS). The Naphthol AS is first dissolved in an alkali like sodium hydroxide to form the highly nucleophilic naphtholate ion.[5] The electrophilic diazonium ion then attacks the electron-rich naphthalene ring system, typically at the position para to the activating hydroxyl group, displacing a hydrogen atom to form the stable -N=N- azo bond.[10][11]

The pH of the coupling medium is critical; it must be mildly acidic or neutral to ensure the diazonium ion is stable and the naphthol is sufficiently activated as a nucleophile.[9]

Caption: The two-stage mechanism of azo dye formation.

Expansion of the Naphthol AS Series

The success of the original Naphthol AS spurred the development of a wide array of analogues. By introducing different substituents on the anilide phenyl ring, chemists could systematically modify the properties of the coupling component and, consequently, the final dye. These variations allowed for fine-tuning of:

-

Substantivity: Increasing the molecular size and planarity generally increased affinity for cotton.[5]

-

Solubility: Groups could be added to adjust the solubility of the naphtholate in the impregnation bath.

-

Color Gamut: The electronic nature of the substituents on the Naphthol AS derivative influences the electron density of the naphthalene system, which in turn affects the wavelength of light absorbed by the final azo dye. This allowed for the creation of a broad palette of colors, from yellows and oranges to deep reds, blues, and blacks.[6][12]

This systematic approach led to a comprehensive series of products, each with a unique suffix to denote its structure (e.g., Naphthol AS-OL, AS-G, AS-BS, AS-BO).[4][6]

Table 1: Comparison of Selected Naphthol AS Derivatives

| Derivative Name | Chemical Structure/Key Substituent | Key Properties & Applications | Typical Color Range |

| Naphthol AS | 3-Hydroxy-N-phenyl -2-naphthamide | The original; benchmark for red and bordeaux shades. Moderate substantivity.[4][5] | Reds, Violets |

| Naphthol AS-G | 3-Hydroxy-N-(2-methylphenyl )-2-naphthamide | Used for producing yellow and orange shades, high lightfastness.[6] | Yellows, Oranges |

| Naphthol AS-OL | 3-Hydroxy-N-(2-methoxyphenyl )-2-naphthamide | Provides good substantivity and is used for a variety of shades.[4] | Reds, Browns |

| Naphthol AS-BO | 3-Hydroxy-N-(1-naphthalenyl )-2-naphthamide | High substantivity due to the larger naphthalene ring system; used for deep reds and bordeauxs.[5] | Bordeaux, Browns |

| Naphthol AS-BS | 3-Hydroxy-N-(3-nitrophenyl )-2-naphthamide | The nitro group provides a bathochromic (deepening) shift; used for navy and black shades. High substantivity.[5] | Blues, Blacks |

Experimental Protocol: The "Ingrain" Dyeing Process

The defining application of Naphthol AS components is the in situ dyeing process, which ensures the insoluble pigment is physically trapped within the fibers. This self-validating protocol guarantees high fastness if performed correctly.

Caption: Workflow for the in-situ azoic dyeing process.

Step-by-Step Laboratory Methodology

-

Preparation of the Naphtholate Solution:

-

Weigh 1.0 g of Naphthol AS.

-

In a beaker, create a paste with 2 mL of ethanol.

-

Add 2 mL of 5 M Sodium Hydroxide (NaOH) solution and stir until the naphthol dissolves completely.

-

Dilute with 100 mL of distilled water. This is the impregnation bath.

-

-

Impregnation:

-

Immerse a swatch of cotton fabric in the naphtholate solution for 10-15 minutes, ensuring complete saturation.

-

Remove the fabric and squeeze it evenly between rollers or blot with filter paper to remove excess liquid.

-

-

Preparation of the Diazonium Salt:

-

In a separate beaker, dissolve 0.5 g of a fast color base (e.g., Fast Red B Base) in 50 mL of water and 1.5 mL of concentrated HCl. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a 1 M solution of sodium nitrite (NaNO₂) dropwise with constant stirring, keeping the temperature below 5 °C, until a positive test for nitrous acid is obtained with starch-iodide paper.

-

-

Development (Coupling):

-

Immerse the naphthol-impregnated fabric into the cold diazonium salt solution.

-

Agitate the fabric in the bath for 5-10 minutes. The vibrant, insoluble azo dye will form almost instantaneously on and within the fibers.

-

-

Finishing:

-

Remove the dyed fabric and rinse thoroughly with cold water to remove any unreacted chemicals.

-

Boil the fabric in a soap solution for 5 minutes to remove any loosely adhering surface dye.

-

Rinse again with water and allow to air dry. The resulting coloration will exhibit excellent fastness properties.

-

Beyond Textiles: Applications in Pharmaceuticals and Modern Synthesis

While their primary historical role was in textiles, the chemical reactivity of naphthols has made them valuable intermediates in other fields. For drug development professionals, it is noteworthy that the naphthol scaffold is a key structural motif in various pharmaceuticals.[13] For example, 1-naphthol is a precursor in the synthesis of beta-blockers like Propranolol, which are used to treat cardiovascular conditions.[14] The well-established chemistry of Naphthol AS derivatives makes them attractive starting materials for creating libraries of complex organic molecules for biological screening.[13][15]

Modern synthetic chemistry continues to build on this legacy, with recent advancements focusing on more efficient and environmentally friendly methods for azo coupling and naphthol derivatization, including microwave-assisted synthesis and electrochemical coupling reactions.[16][17]

Conclusion

The is a compelling case study in applied organic chemistry. The transition from β-naphthol to Naphthol AS was not merely an incremental improvement but a paradigm shift, driven by a sophisticated understanding of structure-property relationships. By engineering a molecule with enhanced affinity for the substrate, the pioneers of azoic dyeing solved the critical problem of fastness and unlocked a world of vibrant, durable colors. The principles established over a century ago—of rational molecular design, mechanistic control, and process optimization—remain profoundly relevant to researchers today, whether in the field of advanced materials, pigment technology, or the synthesis of life-saving pharmaceuticals.

References

- 1. Naphthol | Synthesis, Derivatives, Uses | Britannica [britannica.com]

- 2. textilelearner.net [textilelearner.net]

- 3. researchgate.net [researchgate.net]

- 4. Naphthol AS - Wikipedia [en.wikipedia.org]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. Buy Naphthol AS-G (EVT-264628) | 91-96-3 [evitachem.com]

- 7. Naphthol Dyes: Applications, Properties, and Importance in Textile Dyeing [buydye.com]

- 8. fiveable.me [fiveable.me]

- 9. Azo Coupling [organic-chemistry.org]

- 10. Azo coupling - Wikipedia [en.wikipedia.org]

- 11. Coupling of benzene diazonium chloride with 1naphthol class 12 chemistry CBSE [vedantu.com]

- 12. Introduction to Napthols | [vipulorganics.com]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Hydroxy-4'-methoxy-2-naphthanilide

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate world of pharmaceutical research and chemical synthesis, the pursuit of novel compounds is paralleled by the critical need for rigorous safety protocols. 3-Hydroxy-4'-methoxy-2-naphthanilide, a compound with significance in various chemical syntheses, demands a comprehensive understanding of its properties to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide serves as an in-depth technical resource, moving beyond a simple checklist of precautions to provide a foundational understanding of why certain procedures are necessary. As Senior Application Scientists, our goal is to empower our colleagues with the knowledge to not only follow safety protocols but to internalize a culture of safety that is proactive, informed, and self-validating.

Section 1: Compound Identification and Physicochemical Properties

1.1. Chemical Identity

1.2. Physicochemical Characteristics

| Property | Value | Source |

| Appearance | Light brown powder or white to light yellow crystalline powder. | [2][4] |

| Melting Point | 229 - 230 °C | [2] |

| Solubility | Insoluble in water and sodium carbonate solution. Soluble in pyridine. | [2] |

| Stability | Stable under proper conditions. Sensitive to air, light, and moisture. | [5][6] |

The inherent stability of this compound under recommended storage conditions should not lead to complacency. Its sensitivity to air, light, and moisture necessitates careful handling and storage to prevent degradation, which could not only affect experimental results but also potentially lead to the formation of unknown, hazardous byproducts.

Section 2: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the cornerstone of safe laboratory practice.

2.1. GHS Classification

Based on available safety data sheets, this compound is classified as:

-

Eye Irritation (Category 2A), H319: Causes serious eye irritation.[5]

-

Hazardous to the aquatic environment, long-term hazard (Category 3), H402 & H411: Harmful to aquatic life with long lasting effects.[1][5][7]

It is important to note that some sources indicate this chemical does not meet GHS hazard criteria in a majority of reports, however, the potential for eye irritation and aquatic toxicity should be taken seriously.[1]

2.2. Toxicological Profile

While a comprehensive toxicological profile is not fully detailed in the provided search results, the primary identified hazard is serious eye irritation. The lack of extensive toxicity data underscores the importance of minimizing exposure through all routes: inhalation, ingestion, and dermal contact.

2.3. Causality of Hazards

The irritant nature of the compound, particularly to the eyes, is likely due to its chemical structure and reactivity. Aromatic compounds and functional groups present can interact with biological tissues, leading to irritation. The aquatic toxicity highlights the need for responsible disposal to prevent environmental contamination.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential.

3.1. Hierarchy of Controls

The most effective safety strategies prioritize engineering controls to minimize hazards at their source.

References

- 1. This compound | C18H15NO3 | CID 66721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 92-79-5 [chemicalbook.com]

- 3. 92-79-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemical-label.com [chemical-label.com]

An In-Depth Technical Guide to the Thermodynamic Properties of N-aryl-3-hydroxy-2-naphthamides

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the thermodynamic properties of N-aryl-3-hydroxy-2-naphthamides, a class of compounds with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to deliver not just technical data, but also to elucidate the underlying principles and practical methodologies essential for researchers in the field. We will delve into the core thermodynamic parameters that govern the stability, solubility, and ultimately, the bioavailability and applicability of these molecules.

Introduction: The Significance of Thermodynamic Properties in the Application of N-aryl-3-hydroxy-2-naphthamides

N-aryl-3-hydroxy-2-naphthamides, characterized by a naphthol ring system linked to an aryl group via an amide bond, are versatile scaffolds in the development of new therapeutic agents and functional materials. Their biological activities often hinge on their ability to interact with specific targets, a process that is fundamentally governed by thermodynamic principles. Furthermore, in drug development, understanding properties such as melting point, thermal stability, and solubility is paramount for formulation, dosage form design, and ensuring efficacy and safety.

This guide will provide a detailed overview of the key thermodynamic properties of this class of compounds, the experimental techniques used to measure them, and the theoretical frameworks for their interpretation.

Thermal Properties: Stability and Phase Transitions

The thermal behavior of a pharmaceutical compound is a critical indicator of its stability and processing viability. The primary techniques for assessing these properties are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Melting Point (T_m) and Enthalpy of Fusion (ΔH_fus)

The melting point is the temperature at which a solid transitions to a liquid. It is a fundamental physical property that provides insights into the purity and the strength of the crystal lattice. A sharp melting point typically indicates a highly pure crystalline compound. The enthalpy of fusion is the energy required to induce this phase change, offering a quantitative measure of the intermolecular forces within the crystal.

Table 1: Physical Properties of Selected N-aryl-3-hydroxy-2-naphthamides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Hydroxy-N-phenyl-2-naphthamide | 92-77-3 | C₁₇H₁₃NO₂ | 263.29 | 246-248 |

| 3-Hydroxy-2'-methyl-2-naphthanilide | 135-61-5 | C₁₈H₁₅NO₂ | 277.32 | 190-198[1] |

| 3-Hydroxy-N-(2-naphthyl)-2-naphthamide | 135-64-8 | C₂₁H₁₅NO₂ | 313.36 | Not specified |

| 3-Hydroxy-N-(2',4'-dimethylphenyl)-2-naphthamide | 92-75-1 | C₁₉H₁₇NO₂ | 291.34 | 226[2] |

Expert Insight: The significant variation in melting points observed in even this small sample set highlights the profound influence of the N-aryl substituent on the crystal packing and intermolecular interactions. Substituents that can engage in additional hydrogen bonding or have a higher degree of symmetry are generally expected to increase the melting point and enthalpy of fusion.

Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability of a compound by measuring its mass change as a function of temperature. This is crucial for identifying the temperature at which degradation begins, which in turn informs handling, storage, and processing conditions. For many organic molecules like amides, decomposition often involves the breaking of the amide bond and subsequent fragmentation.[3]

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of the N-aryl-3-hydroxy-2-naphthamide sample into a TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.

Diagram: TGA Workflow

Caption: Workflow for Thermogravimetric Analysis.

Solubility and Dissolution Thermodynamics

The solubility of a drug candidate is a critical determinant of its oral bioavailability. For N-aryl-3-hydroxy-2-naphthamides, which are often poorly soluble in water, understanding their dissolution thermodynamics is essential for developing effective formulations.

Experimental Determination of Solubility

The equilibrium solubility of a compound in a given solvent at a specific temperature can be determined using the gravimetric method.

Experimental Protocol: Gravimetric Solubility Measurement

-

Equilibration: Add an excess amount of the N-aryl-3-hydroxy-2-naphthamide to a known volume of the solvent in a sealed vial.

-

Saturation: Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: Withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Solvent Evaporation: Evaporate the solvent from the supernatant under controlled conditions (e.g., using a vacuum oven or a thermogravimetric analyzer) until a constant weight of the dissolved solid is obtained.[4]

-

Calculation: The solubility is calculated from the mass of the solid residue and the volume of the supernatant.

Diagram: Gravimetric Solubility Workflow

Caption: Gravimetric method for solubility determination.

Thermodynamics of Dissolution

By measuring the solubility of a compound at different temperatures, the thermodynamic parameters of dissolution—enthalpy (ΔH_sol), entropy (ΔS_sol), and Gibbs free energy (ΔG_sol)—can be determined using the van't Hoff equation.

The Gibbs free energy of solution can be calculated from the mole fraction solubility (X) at each temperature (T):

ΔG_sol = -RTln(X)

where R is the ideal gas constant.

The van't Hoff equation relates the change in solubility with temperature to the enthalpy of solution:

ln(X) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)